molecular formula C10H6FNO2 B1340598 8-Fluoroquinoline-3-carboxylic acid CAS No. 71082-53-6

8-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1340598
CAS No.: 71082-53-6
M. Wt: 191.16 g/mol
InChI Key: QKUIXNPZATTWNU-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position of the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with quinoline or a substituted quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions or the use of carboxylating reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 8-fluoroquinoline derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
8-Fluoroquinoline-3-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential precursor in developing new pharmaceuticals and specialty chemicals. The compound can undergo multiple reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate its use in synthesizing derivatives with enhanced properties.

Synthetic Routes
The synthesis of this compound typically begins with quinoline or its derivatives. Key steps include:

  • Fluorination : Achieved using agents like Selectfluor.
  • Carboxylation : Introduced via reactions with carbon dioxide or carbon monoxide under specific conditions.

Antimicrobial Properties
This compound is part of the fluoroquinolone family, known for its broad-spectrum antibacterial activity. It has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development. The presence of the fluorine atom enhances its interaction with biological targets such as bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Medicinal Applications

Development of Therapeutic Agents
Research into this compound has revealed its potential in developing new therapeutic agents aimed at treating bacterial infections and cancer. The compound's ability to inhibit key enzymes involved in DNA processing makes it a promising candidate for further pharmacological studies.

Case Studies
Recent studies have focused on modifying the C-3 carboxylic acid group to enhance biological activity. For instance:

  • Hybridization Approaches : Researchers have explored introducing heterocyclic moieties into the fluoroquinolone framework, resulting in compounds with improved antimicrobial and anticancer properties.
  • Resistance Mechanisms : Investigations have also been conducted to understand how modifications can overcome bacterial resistance mechanisms, contributing to more effective treatments.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with tailored properties. Its unique functional groups enable the synthesis of materials used in various applications, including coatings, polymers, and agrochemicals.

Comparison with Related Compounds

The position of the fluorine atom significantly influences the chemical reactivity and biological activity of quinoline derivatives. For example:

CompoundFluorine PositionKey Properties
7-Fluoroquinoline-3-carboxylic acid7thDifferent solubility and reactivity
6-Fluoroquinoline-3-carboxylic acid6thAltered interaction profiles with targets
8-Ethylquinoline-3-carboxylic acidEthyl at 8thVariations in antimicrobial efficacy
8-Bromoquinoline-3-carboxylic acidBromine at 8thDistinct pharmacological activities

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzyme activity or modulation of receptor function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 7-Fluoroquinoline-3-carboxylic acid
  • 6-Fluoroquinoline-3-carboxylic acid
  • 8-Ethylquinoline-3-carboxylic acid
  • 8-Bromoquinoline-3-carboxylic acid

Comparison:

  • Fluorine Position: The position of the fluorine atom (e.g., 7th, 6th, or 8th) significantly affects the compound’s chemical reactivity and biological activity.
  • Substituent Effects: Different substituents (e.g., ethyl, bromo) at the 8th position can alter the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.
  • Uniqueness: 8-Fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview of this compound covers its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

8-Fluoroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10_{10}H6_6FNO2_2. It is a derivative of quinoline, characterized by a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position. This unique structure imparts significant biological activities, particularly in antimicrobial and anticancer applications.

The presence of the fluorine atom enhances the compound's ability to interact with biological targets, such as enzymes and receptors. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity. Specifically, this compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription.

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial properties. It is part of the fluoroquinolone family, which is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound has been investigated for its potential to combat resistant bacterial strains, making it a valuable candidate in antibiotic development .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. Studies have shown that fluoroquinolones can induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells. The compound's mechanism involves cell cycle arrest and induction of apoptotic pathways .

Case Study: Anticancer Effects
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The IC50_{50} value was determined to be approximately 168.78 µM, indicating significant cytotoxic effects at clinically relevant concentrations .

Structural Modifications and Their Impact

The biological activity of this compound can be enhanced through structural modifications. For instance, the introduction of various heterocycles at the C-3 position has been shown to improve both antimicrobial potency and pharmacokinetic properties. This adaptability makes it a promising scaffold for further drug development .

Table 2: Structural Modifications and Their Biological Impact

Modification TypeEffect on Activity
Heterocyclic substitutionEnhanced antimicrobial potency
Alkyl chain extensionImproved solubility
Functional group variationAltered binding affinity to targets

Properties

IUPAC Name

8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIXNPZATTWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562888
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-53-6
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroquinoline-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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